Chloro(2-phenylpropyl)mercury

説明

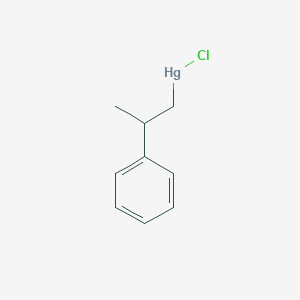

Chloro(2-phenylpropyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-phenylpropyl group (C₆H₅-C₃H₆-). Organomercury compounds are historically significant in industrial applications, such as fungicides, preservatives, and chemical synthesis intermediates .

特性

CAS番号 |

27190-78-9 |

|---|---|

分子式 |

C9H11ClHg |

分子量 |

355.23 g/mol |

IUPAC名 |

chloro(2-phenylpropyl)mercury |

InChI |

InChI=1S/C9H11.ClH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q;;+1/p-1 |

InChIキー |

UTNWYEYJPHCSBQ-UHFFFAOYSA-M |

正規SMILES |

CC(C[Hg]Cl)C1=CC=CC=C1 |

製品の起源 |

United States |

化学反応の分析

NSC 146224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 146224 while exhibiting different chemical properties.

科学的研究の応用

NSC 146224 has been extensively studied for its applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, NSC 146224 has potential therapeutic applications, particularly in the treatment of certain diseases. Its unique properties make it a valuable tool in both basic and applied research.

作用機序

The mechanism of action of NSC 146224 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic outcomes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Chloro(2-phenylethyl)mercury ([27151-79-7])

- Structure : Mercury bonded to chlorine and a 2-phenylethyl group (C₆H₅-C₂H₄-).

- Key Differences: The shorter ethyl chain (vs.

- Toxicity: Organomercury compounds with aromatic groups often exhibit higher neurotoxicity compared to purely aliphatic derivatives due to enhanced membrane permeability .

Chloro(2-phenylvinyl)mercury ([36525-03-8])

Chloro(trifluoromethyl)mercury ([421-10-3])

Chloro(hydroxyphenyl)mercury ([623-07-4])

- Structure : Mercury bonded to chlorine and a hydroxyphenyl group (HO-C₆H₄-).

- Key Differences : The hydroxyl group enhances water solubility, reducing environmental persistence but increasing bioavailability in aquatic systems .

Structural and Functional Analysis Table

| Compound Name (CAS No.) | Key Substituent | Reactivity | Toxicity Profile | Environmental Behavior |

|---|---|---|---|---|

| Chloro(2-phenylpropyl)mercury | Phenylpropyl | Moderate | High neurotoxicity, bioaccumulation | Persistent, lipophilic |

| Chloro(2-phenylethyl)mercury | Phenylethyl | Moderate | Neurotoxic, less lipophilic | Moderate persistence |

| Chloro(2-phenylvinyl)mercury | Styrenyl | High | Reactive metabolites | Photodegradable, reactive |

| Chloro(trifluoromethyl)mercury | Trifluoromethyl | Low | Altered toxicity pathways | Lower bioaccumulation |

| Chloro(hydroxyphenyl)mercury | Hydroxyphenyl | High | Water-soluble, acute toxicity | Reduced persistence, high mobility |

Research Findings and Toxicity Insights

- Bioaccumulation : Phenyl- and alkyl-substituted mercury compounds exhibit higher bioaccumulation factors (BAFs) due to their lipophilicity. For example, methylmercury (a well-studied analogue) has a BAF >10⁶ in aquatic systems .

- Toxicity Mechanisms : Aromatic substituents enhance binding to thiol groups in proteins, disrupting enzymatic functions. This compound likely shares this mechanism .

- Environmental Degradation : Propyl chains may slow degradation compared to ethyl or vinyl groups, leading to prolonged environmental residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。